molecular formula C11H15NO B2697833 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 1409881-94-2

1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2697833
CAS No.: 1409881-94-2
M. Wt: 177.247
InChI Key: IAAMIQKECKWDPE-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2) is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound is offered as a high-purity powder for research and development purposes . It features an indane core structure substituted with both a hydroxy group and a methylaminomethyl group, making it a versatile chiral building block or intermediate in organic synthesis and medicinal chemistry. Researchers can utilize this compound in the exploration of new pharmaceutical agents, where its structure could be incorporated into larger, more complex molecules. While specific biological data for this exact molecule is limited in public sources, structurally similar dihydro-1H-indene derivatives are frequently investigated in scientific research for various therapeutic areas . As a supplied chemical, it serves as a valuable starting material for further chemical modification, including synthesis of potential enzyme inhibitors or receptor ligands . This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions and refer to the supplied Safety Data Sheet (SDS) for detailed handling and storage information .

Properties

IUPAC Name

1-(methylaminomethyl)-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-8-11(13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAMIQKECKWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .

For industrial production, the process may be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired products.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol is C11_{11}H15_{15}NO, with a molecular weight of 177.25 g/mol. Its structure features an indene backbone with a methylamino group and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities. Its unique structure allows for modifications that can lead to different functional groups being introduced, enhancing its utility in synthetic chemistry.

Research indicates that this compound exhibits potential biological activity. Studies have focused on its interactions with enzymes and receptors, suggesting its role in modulating biological pathways. For instance, compounds derived from this structure have been investigated for their effects on neurological disorders, showcasing promising results in preclinical models .

Medicinal Chemistry

The compound is under investigation for its therapeutic effects, particularly as a precursor in drug development targeting neurological conditions. Its derivatives have shown potential as anti-inflammatory agents and in treating conditions related to hypoxia and cerebral disorders . The ability to modify its structure opens avenues for creating targeted therapies with fewer side effects.

Case Study 1: Neurological Disorders

A study highlighted the synthesis of derivatives of this compound that demonstrated significant activity against neurological symptoms related to hypoxia. These derivatives were found to improve cognitive function in animal models suffering from induced hypoxia .

Case Study 2: Antioxidant Properties

Research has shown that the compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, indicating potential applications in formulations aimed at reducing oxidative damage in biological systems .

Industrial Applications

In addition to its academic applications, this compound is used in the production of specialty chemicals. It acts as a building block for synthesizing polymers and other materials used in various industrial processes.

Data Table: Summary of Applications

Application AreaDescription
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules
Biological ActivityInvestigated for enzyme interactions and receptor modulation
Medicinal ChemistryExplored for therapeutic effects on neurological disorders and anti-inflammatory properties
Industrial UseActs as a building block for specialty chemicals and polymers

Mechanism of Action

The mechanism by which 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The pathways involved may include signal transduction mechanisms and metabolic processes that are influenced by the presence of the methylamino and hydroxyl groups .

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity

Compound Name Functional Group(s) Molecular Formula Key Properties/Applications Reference(s)
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid Carboxylic acid, methylamino C₁₁H₁₃NO₂ Enhanced acidity; potential for salt formation or coordination chemistry
(2E)-2-(2,3-Dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Ketone, conjugated double bond C₁₈H₁₄O Polymorphism observed (orthorhombic/triclinic); photophysical applications
5-Chloro-2,3-dihydro-1H-inden-1-one Chloro, ketone C₉H₇ClO Intermediate in indoxacarb synthesis; electron-withdrawing Cl enhances reactivity

Key Observations :

  • Carboxylic Acid vs. Alcohol : The carboxylic acid derivative () introduces ionizable functionality, contrasting with the hydroxyl group in the target compound. This difference significantly impacts solubility and intermolecular interactions.
  • Ketone vs. Alcohol: Ketone-containing analogs (e.g., ) lack hydrogen-bonding donors, reducing polarity but enabling conjugation-based applications (e.g., UV absorption).

Biological Activity

1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol, also known as 1-(methylaminomethyl)-2,3-dihydroinden-1-ol, is a compound with a unique indene structure. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 1409881-94-2
  • IUPAC Name : 1-(methylaminomethyl)-2,3-dihydroinden-1-ol

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Reduction Reactions : Utilizing lithium aluminum hydride (LiAlH₄) to reduce appropriate precursors.
  • Solvent Systems : Commonly using tetrahydrofuran (THF) as a solvent to facilitate reactions.

The optimization of reaction conditions is crucial for achieving high yields and purity in industrial settings .

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities:

Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to other psychoactive compounds raises questions about its efficacy in treating neurological disorders .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Interaction Studies

Initial research suggests that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to the modulation of various biological processes, although detailed mechanisms remain to be elucidated .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of synthesized alkaloids included this compound among other derivatives. The compound demonstrated significant activity against common pathogens such as S. aureus and E. coli, suggesting its potential application in treating infections .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, the compound was tested for its effects on behavior and cognitive function. Results indicated potential anxiolytic effects but required further investigation to establish a clear pharmacodynamic profile .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with shifts indicating hydrogen bonding or stereochemical features (e.g., diastereotopic protons in the indenol ring) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve absolute configurations, particularly for chiral centers. ORTEP-III-generated diagrams visualize bond angles and torsional strain .
  • LCMS/HPLC : Validates purity and monitors reaction progress (e.g., m/z 411 [M+H]+ and retention time 1.18 min in Reference Example 107) .

What strategies enable enantioselective synthesis, and how is racemization mitigated?

Advanced Research Question
Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) combined with racemization catalysts (e.g., TBD) achieves high enantioselectivity (95% ee). Key factors include:

  • Enzymatic specificity : CAL-B selectively hydrolyzes the (R)-enantiomer of methyl 2,3-dihydro-1H-indene-1-carboxylate.
  • Racemization control : TBD catalyzes base-mediated epimerization, ensuring substrate availability for the enzyme. This method reduces reaction times and improves yields compared to static kinetic resolution .

How does this compound interact with biological targets, and what pharmacodynamic models evaluate its efficacy?

Advanced Research Question
Inhibitory activity against targets like B-Raf kinase or aggrecanase is assessed using:

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : For B-Raf inhibitors, tumor stasis in xenografts correlates with plasma concentrations (~4.48 µM for A375 melanoma). Phosphorylated MEK1 inhibition (IC50 = 3.06 µM) is a critical biomarker, with >40% inhibition required for efficacy .
  • Structure-activity relationship (SAR) studies : Conformational constraints (e.g., cis-(1S)(2R)-amino-2-indanol scaffolds) enhance selectivity for aggrecanase over MMPs. Modifications to the P1' and P2' groups optimize bioavailability and potency .

What experimental designs resolve contradictions in catalytic reaction mechanisms for indenone synthesis?

Advanced Research Question
Contradictions in mechanistic pathways (e.g., nucleopalladation vs. Michael addition) are addressed via:

  • Isotopic labeling : Tracking 18O^{18}O-water incorporation in palladium-catalyzed hydration confirms regioselective alkyne hydration .
  • Kinetic studies : Monitoring intermediate formation (e.g., π-alkyne complexes) using time-resolved spectroscopy or quenching experiments.
  • Computational modeling : Transition state analysis identifies rate-determining steps (e.g., cyclization barriers in Rh-catalyzed reactions) .

How are stability and degradation profiles assessed under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Exposure to acidic/basic conditions, heat, and light identifies labile groups (e.g., methylamino hydrolysis).
  • LC-HRMS : Detects degradation products (e.g., oxidation of the indenol hydroxyl to ketone).
  • Plasma stability assays : Incubation with liver microsomes or serum evaluates metabolic susceptibility (e.g., CYP450-mediated demethylation) .

What in vivo models validate the anti-inflammatory efficacy of indenol derivatives?

Advanced Research Question

  • DSS-induced colitis : Compound PH46A reduces histological damage and serum amyloid A (SAA) levels at 10 mg/kg, comparable to prednisolone .
  • IL-10/^{-/-} mice : Evaluates chronic inflammation mitigation, with dose-dependent suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

How are diastereoselective outcomes controlled in multi-step syntheses?

Advanced Research Question

  • Chiral auxiliaries : Temporary groups (e.g., tert-butoxycarbonyl) enforce stereochemistry during cyclization.
  • Catalytic asymmetric induction : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) control cis/trans configurations in cyclocarbonylation .
  • Crystallization-induced asymmetric transformation : Selective precipitation of one diastereomer drives equilibrium in dynamic systems .

What analytical challenges arise in resolving aromatic tautomers or enol forms?

Advanced Research Question

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by observing coalescence of signals at elevated temperatures.
  • X-ray crystallography : Resolves enol/keto occupancy ratios in solid-state structures (e.g., disordered C-O bonds in 2,3-dihydroindenones) .
  • DFT-based MD simulations : Predicts dominant tautomers in solution based on solvent polarity and hydrogen-bonding interactions .

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